molecular formula C18H17ClN2O B562004 Didemethyl Chloro Citalopram Hydrochloride CAS No. 887354-48-5

Didemethyl Chloro Citalopram Hydrochloride

Cat. No.: B562004
CAS No.: 887354-48-5
M. Wt: 312.8 g/mol
InChI Key: VWLLOQFYAPCTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Didemethyl Chloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant.

Mechanism of Action

Target of Action

Didemethyl Chloro Citalopram Hydrochloride primarily targets the serotonin transporter (SERT) . SERT is a type of solute carrier family 6 (neurotransmitter transporter, serotonin) protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

this compound is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS) . It has minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The increased serotonin in the synaptic cleft enhances serotonergic transmission, which can affect various biochemical pathways. For instance, it has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These pathways play crucial roles in platelet activation and aggregation .

Pharmacokinetics

The pharmacokinetics of this compound involves extensive hepatic metabolism, primarily via CYP3A4 and 2C19 . The compound has a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The inhibition of serotonin reuptake results in an overall increase in serotonergic activity in the CNS. This can lead to improved mood and reduced symptoms of depression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) can affect its metabolism and, consequently, its efficacy . Additionally, factors such as age, liver function, and genetic variations in the metabolizing enzymes can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Chloro Citalopram Hydrochloride involves multiple steps, starting from the parent compound, Citalopram. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Didemethyl Chloro Citalopram Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Didemethyl Chloro Citalopram Hydrochloride has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didemethyl Chloro Citalopram Hydrochloride is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence the compound’s binding affinity, metabolic stability, and overall efficacy in therapeutic applications .

Properties

IUPAC Name

1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLLOQFYAPCTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-48-5
Record name 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887354-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.